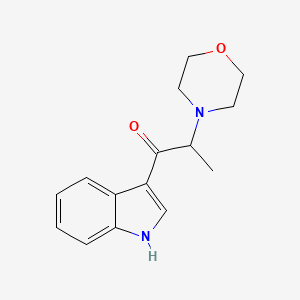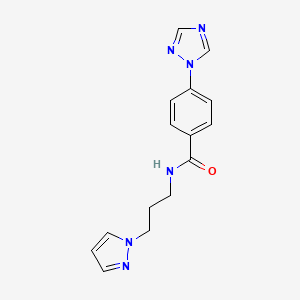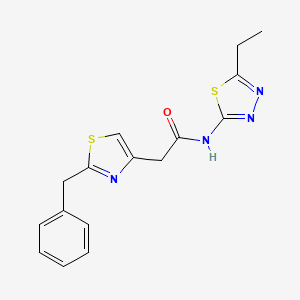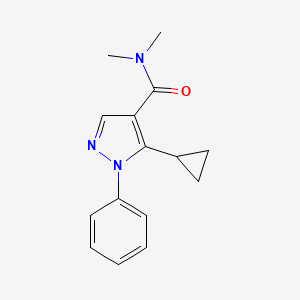
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. AM-630 has been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and dopamine, and to inhibit the activity of certain enzymes involved in the metabolism of endocannabinoids. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has several advantages for use in lab experiments. It is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. It also has a long half-life, which allows for sustained effects. However, one limitation of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one in the treatment of obesity and related disorders. Another area of interest is the role of the endocannabinoid system in the regulation of mood and behavior, and the potential use of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one involves several steps, including the reaction of indole-3-acetic acid with 4-morpholinepropanol, followed by the reaction of the resulting intermediate with 4-chlorobutyryl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(17-6-8-19-9-7-17)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUGMVMGJBRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26725950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)




![N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide](/img/structure/B7496909.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
